molecular formula C11H19NO B8429390 13-aza-6-oxadispiro[4.2.4.I]tridecane

13-aza-6-oxadispiro[4.2.4.I]tridecane

Cat. No.: B8429390
M. Wt: 181.27 g/mol
InChI Key: NBXPMONRFXACJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Aza-6-oxadispiro[4.2.4.I]tridecane is a heterocyclic compound characterized by a unique dispiro architecture, combining nitrogen (aza) and oxygen (oxa) atoms within its framework. Its synthesis typically involves multi-step reactions, such as acid-induced retro-Asinger and subsequent Asinger condensation, starting from precursors like 5,6-dihydro-2,5,5-trimethyl-2H-1,3-oxazine . The compound’s rigid spirocyclic structure confers stability and stereochemical complexity, making it valuable in materials science and pharmaceutical research.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

12-oxa-6-azadispiro[4.1.47.25]tridecane

InChI

InChI=1S/C11H19NO/c1-2-6-10(5-1)9-13-11(12-10)7-3-4-8-11/h12H,1-9H2

InChI Key

NBXPMONRFXACJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COC3(N2)CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Structural Complexity :

  • The target compound and 6-azadispiro[4.1.4.2]tridecane-6-oxyl share dispiro frameworks but differ in functional groups. The latter’s nitroxide radical enables applications in electron paramagnetic resonance (EPR) imaging , whereas the target compound’s hexamethyl and oxa/aza groups suggest utility in asymmetric synthesis .
  • Compared to 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, the target compound’s smaller spiro rings ([4.2.4.I] vs. [5.7]) likely result in distinct steric and electronic properties, affecting reactivity and stability .

Synthetic Accessibility: The target compound’s synthesis requires precise acid-mediated rearrangements, contrasting with the simpler ring-opening/ring-closing approach for 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane .

Functionalization Potential: The diazadispiro compound (C₁₁H₁₈N₂O) offers dual nitrogen sites for further derivatization, whereas the target compound’s single aza group limits its versatility in forming hydrogen-bonded networks .

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